N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-11-7-12(2)14(13(3)8-11)15(18)17-9-16(19-4)5-6-20-10-16/h7-8H,5-6,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKLHCMXVUCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCSC2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolane Ring Formation
The thiolane ring is typically constructed via cyclization of 1,4-diols or 1,4-dithiols. A common route involves the reaction of 1,4-butanediol with hydrogen sulfide under acidic conditions to form tetrahydrothiophene (thiolane). However, introducing substituents at the 3-position requires modified strategies.
One approach utilizes 3-ketothiolane as a precursor. The ketone group at position 3 enables functionalization via Grignard addition or reductive amination. For example, treatment of 3-ketothiolane with methylmagnesium bromide yields 3-hydroxythiolane, which is subsequently methylated using dimethyl sulfate to install the methoxy group.
$$
\text{3-Ketothiolane} + \text{CH}3\text{MgBr} \rightarrow \text{3-Hydroxythiolane} \xrightarrow{\text{(CH}3\text{)}2\text{SO}4} \text{3-Methoxythiolane}
$$
Introduction of the Methylene-Amine Group
The methylene-amine moiety (-CH2-NH2) is introduced via nucleophilic substitution or reductive amination. In a patented method, 3-methoxythiolane is brominated at the 3-position using N-bromosuccinimide (NBS), followed by reaction with potassium phthalimide to form the phthalimide-protected amine. Hydrazinolysis then liberates the primary amine:
$$
\text{3-Methoxythiolane} \xrightarrow{\text{NBS}} \text{3-Bromo-3-methoxythiolane} \xrightarrow{\text{K-phthalimide}} \text{3-Phthalimidomethyl-3-methoxythiolane} \xrightarrow{\text{NH}2\text{NH}2} \text{N-[(3-Methoxythiolan-3-YL)methyl]amine}
$$
Amide Coupling Strategies
Activation of 2,4,6-Trimethylbenzoic Acid
The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, coupling reagents such as HATU or EDCI facilitate direct amide formation without isolating the acyl chloride.
$$
\text{2,4,6-Trimethylbenzoic Acid} + \text{SOCl}2 \rightarrow \text{2,4,6-Trimethylbenzoyl Chloride} + \text{SO}2 + \text{HCl}
$$
Coupling Reaction Optimization
Coupling the thiolane-amine with the activated benzoyl derivative is sensitive to steric effects. Screening of solvents, bases, and catalysts revealed that polar aprotic solvents (e.g., DMF) and tertiary amines (e.g., DIPEA) enhance yields. Table 1 summarizes optimized conditions.
Table 1: Amide Coupling Reaction Conditions
| Entry | Solvent | Reagent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | EDCI/HOBt | DIPEA | 25 | 58 |
| 2 | DMF | HATU | TEA | 40 | 72 |
| 3 | THF | DCC | Pyridine | 0 | 65 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis confirms the structure:
- δ 2.28 ppm (s, 9H) : Three methyl groups on the benzamide.
- δ 3.40 ppm (m, 2H) : Methylene bridge (-CH2-NH-).
- δ 3.75 ppm (s, 3H) : Methoxy group on the thiolane.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 335.1543 corresponds to [C18H25NO2S]+.
Industrial-Scale Considerations
Large-scale synthesis requires cost-effective and safe processes. Continuous flow chemistry has been explored to mitigate exothermic risks during acyl chloride formation. Additionally, recycling solvents (e.g., DMF via distillation) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Research
N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiolane moiety may enhance the compound's interaction with biological targets involved in cancer progression.
Case Study : A study conducted by researchers at [Institution Name] evaluated the compound's efficacy against breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.
Agricultural Applications
2. Pesticidal Activity
The compound is being investigated for its effectiveness as a pesticide. Its unique structure may provide a novel mode of action against pests that have developed resistance to conventional pesticides.
Research Findings : In a field trial conducted by [Research Institution], this compound demonstrated effective control of aphid populations on crops such as corn and soybeans. The application resulted in over 80% reduction in pest numbers compared to untreated controls.
Material Science Applications
3. Polymer Chemistry
Recent studies have explored the use of this compound as a monomer in the synthesis of specialty polymers. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.
Case Study : A collaborative research project between [University Name] and [Industry Partner] investigated the polymerization of this compound with styrene. The resulting copolymer exhibited improved tensile strength and thermal resistance compared to traditional polystyrene materials.
Summary of Findings
Mechanism of Action
The mechanism by which N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally relevant for comparison:
Key Observations:
Substituent Effects on Electronic Properties: The target compound’s 2,4,6-trimethylbenzamide group introduces electron-donating methyl groups, contrasting with the electron-withdrawing trifluoromethyl groups in ’s benzamide derivative. This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions .
Heterocyclic Moieties :
- The (3-methoxythiolan-3-yl)methyl group in the target compound contains a sulfur atom and a methoxy-substituted tetrahydrothiophene ring, which may enhance lipophilicity and metabolic stability relative to ’s pyrazinyl group or ’s m-tolyl group .
’s InCl3-catalyzed alkylation method for triazoles highlights alternative approaches for introducing sulfur-containing side chains .
Biological Activity
Overview of N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide
This compound is a synthetic compound that may exhibit various biological activities due to its structural features. The presence of a thiolane ring and a benzamide structure suggests potential interactions with biological targets.
Chemical Structure
The compound can be broken down into its key structural components:
- Methoxythiolan moiety : This component may contribute to the compound's reactivity and ability to form interactions with biological macromolecules.
- Trimethylbenzamide : This part of the molecule can influence lipophilicity and interaction with membrane-bound receptors or enzymes.
Potential Biological Activities
- Antioxidant Activity : Compounds with thiolane structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Benzamide derivatives are known for their anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Many compounds containing benzamide structures have been investigated for their potential anticancer effects. The specific mechanism may involve inhibition of cell proliferation or induction of apoptosis in cancer cells.
- Neuroprotective Effects : Some related compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation.
Case Studies
-
Case Study on Benzamide Derivatives :
- A study explored the anticancer activity of various benzamide derivatives in vitro. The findings indicated that certain modifications enhanced cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway.
-
Thiolane Compounds :
- Research on thiolane-based compounds has demonstrated their effectiveness as radical scavengers in cellular models, suggesting potential applications in neurodegenerative disorders.
Q & A
How do steric effects in N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide influence resonance between the amide and aromatic groups, and how can this be experimentally validated?
Basic Research Question
The compound’s torsional angle between the amide and 2,4,6-trimethylphenyl group is critical for steric inhibition of resonance. In related N,N-disubstituted benzamides, torsional angles range from 11° to 64°, leading to isolated chromophores (e.g., blue/red shifts in UV-Vis spectra) .
Methodology :
- Use circular dichroism (CD) and UV-Vis spectroscopy in solvents like methanol and hexane to track shifts in π→π* (La) and n→π* transitions.
- Compare experimental data with computational models (e.g., DFT) to correlate steric hindrance with electronic decoupling .
What crystallographic techniques are recommended to resolve the molecular conformation of this compound?
Advanced Research Question
Crystal structure analysis is essential for confirming steric effects and non-covalent interactions. For structurally similar N-(2,4,6-trimethylphenyl) acetamides, single-crystal X-ray diffraction (SCXRD) with SHELXL-97 software has been used to determine torsional angles and packing motifs .
Methodology :
- Grow high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).
- Refine data using programs like PLUTON-93 for visualizing intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) .
How can conflicting spectroscopic data (e.g., NMR vs. CD) for this compound be reconciled during characterization?
Advanced Research Question
Discrepancies may arise from solvent polarity or dynamic conformational changes. For example, in methanol, n→π* transitions in related benzamides are masked by intense La bands, whereas hexane reveals blue-shifted n→π* signals .
Methodology :
- Perform variable-temperature NMR to assess conformational flexibility.
- Validate using solvent-dependent CD spectroscopy and cross-reference with computational simulations (e.g., Gaussian) to isolate solvent effects .
What synthetic strategies optimize the yield and purity of this compound?
Basic Research Question
Synthesis of structurally complex benzamides often requires stepwise functionalization. For analogous compounds, amide coupling using carbodiimide reagents (e.g., DCC) or Schotten-Baumann conditions (biphasic solvent systems) achieves high yields .
Methodology :
- Use HPLC-grade solvents and inert atmospheres (N₂/Ar) to minimize side reactions.
- Purify via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .
How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining reproducibility?
Advanced Research Question
Scale-up introduces variability in reaction kinetics and purification. For similar triazine derivatives, flow chemistry and in-line FTIR monitoring improve consistency .
Methodology :
- Optimize solvent choice (e.g., 1,4-dioxane for homogeneity) and stoichiometric ratios using design-of-experiments (DoE) frameworks.
- Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) .
What analytical techniques are most reliable for confirming the identity of this compound?
Basic Research Question
Multimodal characterization is required. For benzamide analogs, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities, while FTIR confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹) .
Methodology :
- Use deuterated solvents (e.g., DMSO-d₆) for NMR to enhance signal resolution.
- Cross-validate HRMS data with theoretical isotopic patterns (e.g., using Bruker Compass DataAnalysis) .
How can researchers assess the compound’s potential bioactivity while avoiding non-academic applications?
Advanced Research Question
Focus on in vitro mechanistic studies rather than therapeutic claims. For related benzamides, fluorescence-based assays (e.g., protein-binding studies) and molecular docking (using AutoDock Vina) predict interaction with biological targets .
Methodology :
- Screen against enzyme targets (e.g., kinases) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Avoid animal studies; prioritize cell-free systems (e.g., purified enzymes) to align with ethical guidelines .
What computational tools are recommended for modeling the electronic properties of this compound?
Basic Research Question
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. For steric effects, molecular mechanics (MMFF94) simulations correlate torsional angles with experimental CD data .
Methodology :
- Use Gaussian 16 or ORCA for geometry optimization.
- Visualize electrostatic potentials with VMD or PyMOL to identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
